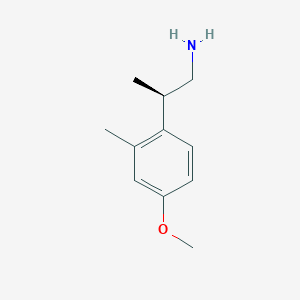![molecular formula C12H6F3N3O B2449340 3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile CAS No. 176162-29-1](/img/structure/B2449340.png)
3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile
Descripción general
Descripción
“3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile” is a chemical compound with the molecular formula C12 H6 F3 N3 O and a molecular weight of 265.193 . It is a chemical building block used in life science research .
Molecular Structure Analysis
The molecular structure of “3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile” consists of a pyrazine ring bound to a trifluoromethyl group and a phenoxy group . The trifluoromethyl group is a functional group with the formula -CF3 .Aplicaciones Científicas De Investigación
Phytoene Desaturase Inhibitors
A series of novel 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines were designed based on the structure of a previous lead compound through an in silico structure-guided optimization approach . These compounds showed good herbicidal activity by both pre- and post-emergence applications . This suggests that “3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile” could be used in the design of potent Phytoene Desaturase inhibitors, which are important for the development of new herbicides .
Herbicidal Activity
The compound 2a, which is a derivative of “3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile”, displayed a comparable pre-emergence herbicidal activity to diflufenican at 300–750 g ai/ha, and a higher post-emergence herbicidal activity than diflufenican at the rates of 300–750 g ai/ha . Additionally, 2a was safe to wheat by both pre- and post-emergence applications at 300 g ai/ha, showing the compound’s potential for weed control in wheat fields .
Drug Design
The trifluoromethyl group is a common feature in many FDA-approved drugs . The presence of this group in “3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile” suggests potential applications in the design of new drugs. For example, Fluoxetine, an FDA-approved drug used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder, contains a trifluoromethyl group .
Molecular Simulation Studies
Molecular simulation studies have been conducted to understand the interaction between the derivative of “3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile” and Synechococcus PDS . This work provided a lead compound for weed control in wheat fields .
Propiedades
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3O/c13-12(14,15)8-2-1-3-9(6-8)19-11-10(7-16)17-4-5-18-11/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJNUOJXWUIYTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CN=C2C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Trifluoromethyl)phenoxy]pyrazine-2-carbonitrile | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Methyl(pyridin-3-yl)amino]phenol](/img/structure/B2449260.png)
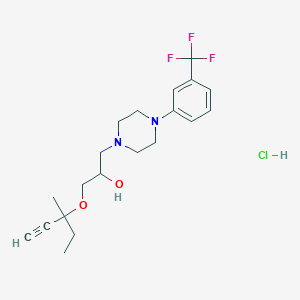
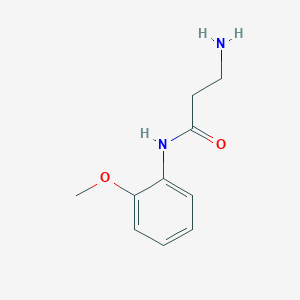
![4-methoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2449265.png)
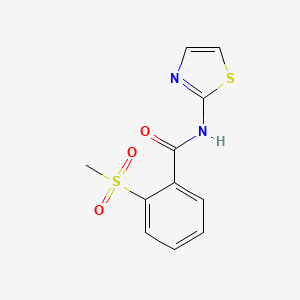


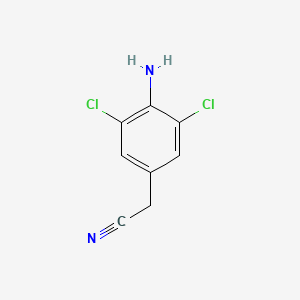
![2-methyl-N-[11-oxo-11-(4-toluidino)undecyl]acrylamide](/img/structure/B2449270.png)
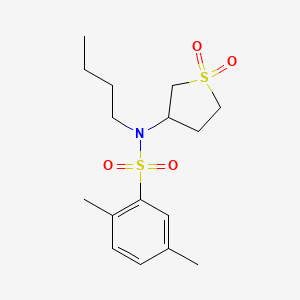
![4-[(4-Chlorophenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B2449278.png)
